(S)-3-(Boc-アミノ)-2-ピペリドン

説明

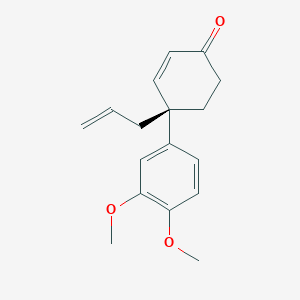

(S)-3-(Boc-amino)-2-piperidone, also known as (S)-3-(Boc-amino)-2-piperidone, is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-3-(Boc-amino)-2-piperidone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-3-(Boc-amino)-2-piperidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(Boc-amino)-2-piperidone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機化学合成中間体

「(S)-3-(Boc-アミノ)-2-ピペリドン」とその関連化合物、例えば「(S)-2-(Boc-アミノ)-4-フェニル酪酸」は、有機化学合成の中間体として使用されています。 。これらは、様々な有機化合物の製造に重要な役割を果たしています。

医薬品研究開発

これらの化合物は、医薬品研究開発において一般的に使用されています。 。 これらは、医薬品の合成における中間体として使用され、様々な薬剤の合成に貢献しています。 .

N-Boc脱保護

これらの化合物中のBoc基(tert-ブトキシカルボニル)は、有機合成においてアミンを保護するための保護基として頻繁に使用されています。 この基を除去するプロセスは、N-Boc脱保護として知られており、医薬品製造における一般的な反応です。 .

ピペリジン誘導体

「(S)-tert-ブチル(2-オキソピペリジン-3-イル)カルバメート」などのピペリジン誘導体は、20種類以上の医薬品のクラスに含まれていることから、広範な研究の対象となっています。 。 これらは、様々なアルカロイドにも見られます。 .

創薬

ピペリジン含有化合物は、創薬における最も重要な合成医薬品ブロックの1つを表しています。 。したがって、「(S)-3-(Boc-アミノ)-2-ピペリドン」とその関連化合物は、新規薬剤の設計に使用できます。

生物学的および薬理学的用途

最近の科学的進歩により、ピペリジン部分を含む潜在的薬剤の発見と生物学的評価が行われました。 。 これらの化合物は、有望な生物学的および薬理学的活性を示しています。 .

作用機序

Target of Action

The boc group is commonly used to protect amino groups, particularly in the synthesis of peptides .

Mode of Action

The compound’s mode of action is primarily through its role as a protecting group for amines. The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative. This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed . The mechanism of cleaving the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA). The first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of peptides. The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The compound can facilitate the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacokinetics

The boc group is known to be stable under acidic and basic conditions and is cleaved by catalytic hydrogenation . A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

Result of Action

The result of the compound’s action is the protection of amino groups during peptide synthesis, allowing for transformations of other functional groups . This facilitates the creation of a wide variety of functionally and structurally diverse amino ester molecules .

Action Environment

The action of (S)-3-(Boc-amino)-2-piperidone can be influenced by environmental factors such as temperature and pH. For instance, the Boc group is stable under acidic and basic conditions , and its deprotection can be facilitated at high temperatures using a thermally stable ionic liquid .

Safety and Hazards

The safety data sheet for a similar compound, (S)-(-)-2-(BOC-amino)-1,4-butanediol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers

Several relevant papers were found during the search. One paper discusses the dual protection of amino functions involving Boc . Another paper discusses an efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media . These papers provide valuable insights into the synthesis, properties, and applications of Boc-protected amines like “(S)-3-(Boc-amino)-2-piperidone”.

特性

IUPAC Name |

tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBSATYPIISWFD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238933 | |

| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92235-39-7 | |

| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)

![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)

![N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B43080.png)